

MTX-23: A Technical Guide to its Molecular Properties and Mechanism of Action

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Compound of Interest

Compound Name: MTX-23

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This document provides an in-depth overview of the molecular and pharmacological properties of **MTX-23**, a novel small molecule engineered for targeted protein degradation. **MTX-23** is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. This guide consolidates key quantitative data, outlines its mechanism of action, and provides detailed experimental protocols relevant to its study.

Molecular Profile and Physicochemical Properties

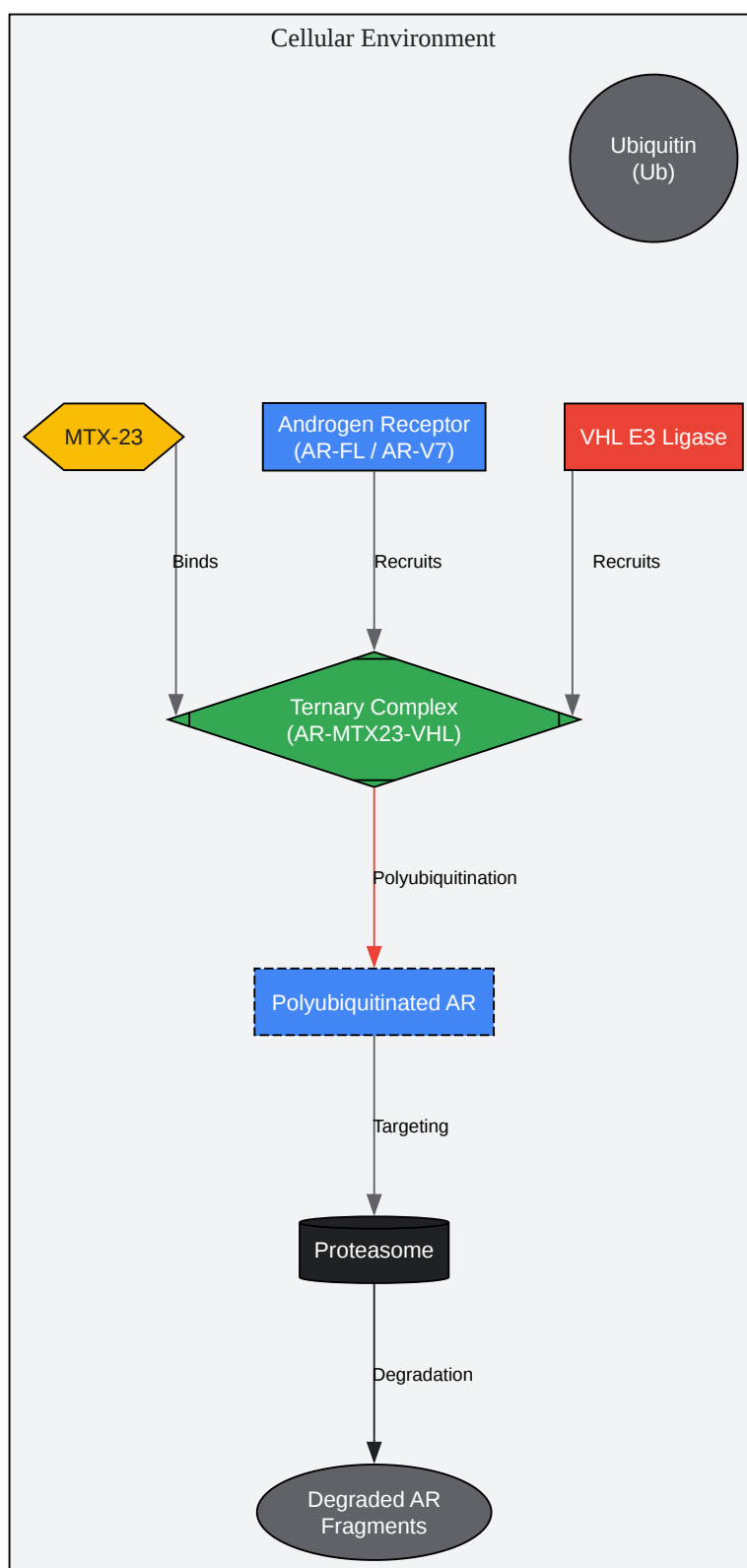
MTX-23 is a hetero-bifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.^[1] Its core physicochemical properties are summarized below.

Property	Value	Source
Compound Name	MTX-23	MedchemExpress, Adooq Bioscience
Synonym(s)	PROTAC AR-V7 degrader-2	MedchemExpress, Adooq Bioscience[2][3]
Molecular Formula	C ₄₃ H ₅₃ F ₂ N ₇ O ₇ S ₂	Adooq Bioscience[2]
Molecular Weight	882.05 g/mol	Adooq Bioscience, MedchemExpress[2]

Mechanism of Action: Targeted Protein Degradation

MTX-23 functions as a molecular bridge, connecting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Androgen Receptor (AR). Specifically, it targets the DNA binding domain (DBD) of AR, an approach that allows it to effectively bind and promote the degradation of both full-length AR (AR-FL) and clinically relevant splice variants like AR-V7, which lack the ligand-binding domain targeted by many standard-of-care antiandrogen therapies.

Once the ternary complex (**MTX-23** : AR : VHL) is formed, the VHL ligase polyubiquitinates the AR protein. This polyubiquitin chain acts as a signal for the proteasome, which recognizes and subsequently degrades the AR protein. This degradation-based mechanism offers a powerful alternative to simple inhibition and is effective against resistance mechanisms driven by AR overexpression or mutations.



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Caption: Mechanism of Action for **MTX-23** PROTAC. (Max Width: 760px)

In Vitro Potency and Cellular Activity

MTX-23 demonstrates potent and specific degradation of AR proteins, leading to significant anti-proliferative effects in relevant cancer cell lines.

The efficacy of **MTX-23** is quantified by its 50% degradation concentration (DC₅₀), which is the concentration required to reduce the target protein level by half. Studies have shown that **MTX-23** is more potent at degrading the AR-V7 splice variant than the full-length protein.

Target Protein	Cell Line	DC ₅₀ (μmol/L)	Source
AR-V7	22Rv1	0.37	Mol Cancer Ther (2020)
AR-FL	22Rv1	2.0	Mol Cancer Ther (2020)

MTX-23 effectively inhibits the growth of androgen-responsive prostate cancer cells, including those resistant to second-generation antiandrogens. Its activity is highly specific to cells expressing the Androgen Receptor.

Cell Line	Phenotype	Activity	Source
22Rv1	AR-positive, Enzalutamide- Resistant	Proliferation inhibited starting at 0.01 μmol/L.	Mol Cancer Ther (2020)
LNCaP	AR-positive, Androgen-Sensitive	Proliferation inhibited.	Mol Cancer Ther (2020)
VCaP	AR-positive, Androgen-Sensitive	Proliferation inhibited.	Mol Cancer Ther (2020)
DU145	AR-negative	Not significantly affected.	Mol Cancer Ther (2020)
PC3	AR-negative	Not significantly affected.	Mol Cancer Ther (2020)
22Rv1	AR-positive	Apoptosis induced via Annexin-V staining increase.	Mol Cancer Ther (2020)

Experimental Protocols

The following are representative protocols for evaluating the activity of **MTX-23**.

This protocol describes the process for quantifying the degradation of AR-V7 and AR-FL in a prostate cancer cell line.

1. Cell Culture and Treatment:

- Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of **MTX-23** (e.g., 0, 0.01, 0.1, 0.5, 1, 2, 5, 10 μmol/L) for 24 hours.

2. Protein Lysate Preparation:

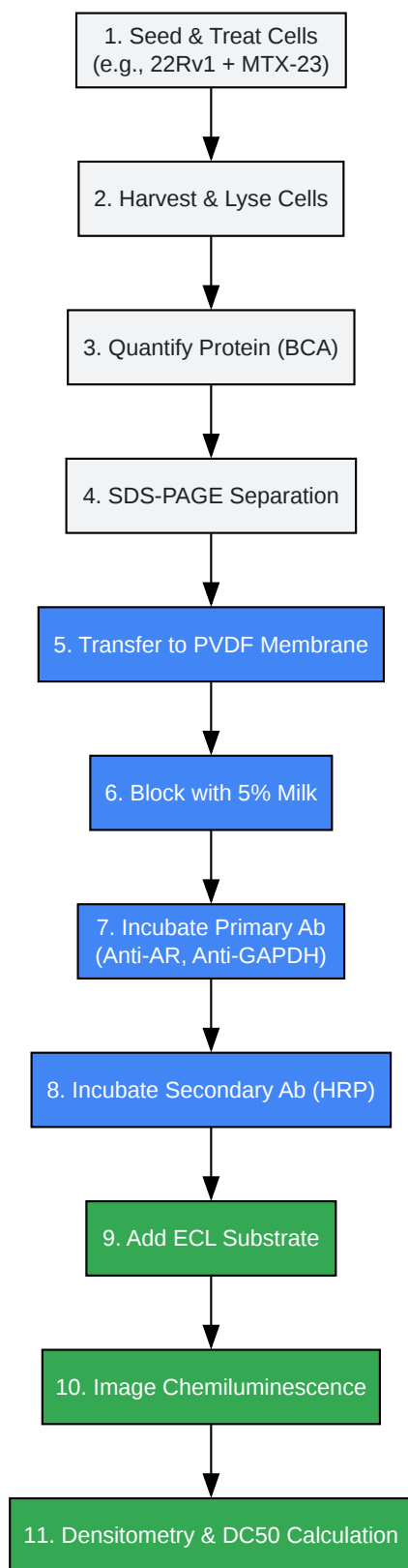
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice using RIPA buffer containing a protease inhibitor cocktail.
- Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

- Normalize protein samples to equal concentrations and denature by boiling with Laemmli sample buffer.
- Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against AR (recognizing both FL and V7) and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Visualize protein bands using an ECL chemiluminescence substrate and an imaging system.

4. Densitometry and Analysis:

- Quantify band intensity using imaging software (e.g., ImageJ).
- Normalize the intensity of AR bands to the corresponding loading control.
- Plot the normalized protein levels against the log concentration of **MTX-23** and fit a dose-response curve to calculate the DC_{50} value.



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Caption: Workflow for DC₅₀ Determination via Immunoblot. (Max Width: 760px)

This protocol measures the effect of **MTX-23** on the proliferation of cancer cell lines.

1. Cell Seeding:

- Seed prostate cancer cells (e.g., 22Rv1, LNCaP, DU145) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well.
- Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

- Prepare a 10-point serial dilution of **MTX-23** in culture medium.
- Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of **MTX-23** or vehicle control (DMSO).
- Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator.

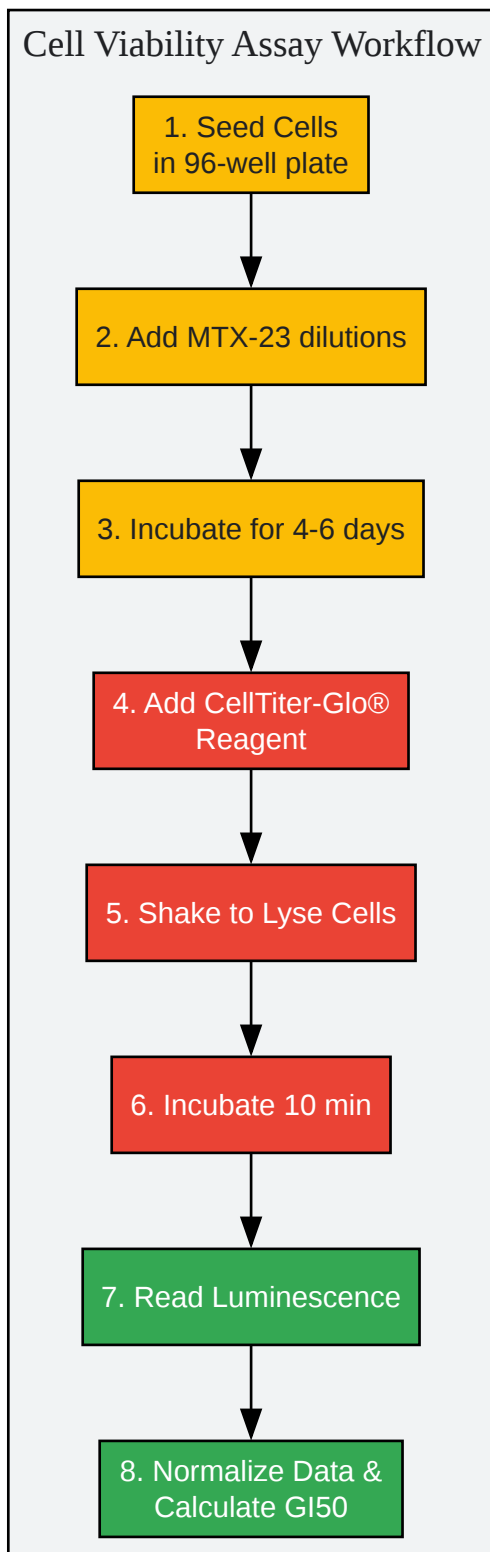
3. Viability Measurement:

- Equilibrate the plate and a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
- Add the viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

- Measure luminescence using a plate reader.
- Subtract background luminescence (from wells with medium only).
- Normalize the data to the vehicle-treated control wells (representing 100% viability).

- Plot the normalized viability against the log concentration of **MTX-23** and calculate the GI_{50} (concentration for 50% growth inhibition).



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Caption: Workflow for Cell Proliferation (GI₅₀) Assay. (Max Width: 760px)

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References

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